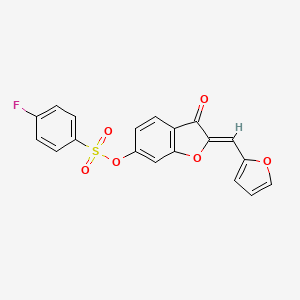

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a benzofuran-derived sulfonate ester characterized by a fused benzofuran core, a furan-2-ylmethylene substituent at the 2-position, and a 4-fluorobenzenesulfonate ester at the 6-position (Z-configuration). The compound’s structure combines electron-withdrawing (sulfonate, carbonyl) and electron-donating (furan) groups, which influence its physicochemical and reactivity profiles.

Properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11FO6S/c20-12-3-6-15(7-4-12)27(22,23)26-14-5-8-16-17(11-14)25-18(19(16)21)10-13-2-1-9-24-13/h1-11H/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGGWSQRUOPLPN-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11FO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a furan ring and a benzofuran moiety, which are known to interact with various biological targets. Its molecular formula is C20H15O5S, and it has a molecular weight of approximately 373.39 g/mol. The structure can be represented as follows:

| Component | Description |

|---|---|

| IUPAC Name | (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate |

| Molecular Formula | C20H15O5S |

| Molecular Weight | 373.39 g/mol |

The biological activity of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is primarily attributed to its ability to modulate various signaling pathways. Research indicates that it may interact with enzymes and receptors involved in inflammation and oxidative stress responses. Preliminary studies suggest it could inhibit phosphoinositide 3-kinases (PI3K), which are critical in regulating cellular functions such as growth and metabolism .

Pharmacological Properties

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting specific pathways associated with inflammatory responses.

- Antioxidant Activity : Its structure suggests that it may possess antioxidant properties, potentially protecting cells from oxidative damage.

- Anticancer Potential : Early studies indicate that it may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its use as an anticancer agent.

Study on Inhibitory Effects on PI3K

A study conducted on a series of furan derivatives demonstrated that compounds similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-benzofuran exhibited selective inhibition of PI3Kgamma, a target for treating inflammatory diseases. The findings revealed that these compounds could significantly reduce leukocyte recruitment in mouse models of acute inflammation .

Antiviral Activity Against SARS-CoV-2

In another investigation, related compounds were screened for their inhibitory effects against the main protease (Mpro) of SARS-CoV-2. Compounds derived from furan structures showed promising results with IC50 values in the low micromolar range, indicating potential for further development as antiviral agents .

Summary of Biological Activities

Mechanistic Insights

Research has indicated that the compound’s interaction with biological targets involves:

- Binding Affinity : Studies suggest strong binding to PI3Kgamma, affecting downstream signaling pathways.

- Enzymatic Inhibition : The compound acts as a reversible inhibitor, impacting enzyme activity crucial for viral replication and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

The compound shares a benzofuran core with analogs such as (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate (). Key differences lie in the ester substituents:

- Target compound : 4-fluorobenzenesulfonate ester.

- Analog : 2,6-dimethoxybenzoate ester.

Table 1: Substituent Comparison

*Molecular weight calculated based on structural formula.

Electronic and Steric Effects

- Sulfonate vs. Benzoate : The sulfonate group enhances solubility in polar solvents and may increase metabolic stability compared to benzoate esters, which are more prone to enzymatic hydrolysis .

- Fluoro vs. In contrast, 2,6-dimethoxy groups donate electrons, increasing resonance stabilization but reducing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.